1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the tert-butyl(dimethyl)silyl group, the phenoxycarbothioyloxy group, and the trityloxymethyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and trityloxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-iodo-pyrimidin-2-one: Shares the tert-butyl(dimethyl)silyl group but differs in other functional groups.
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one: Contains similar structural elements but with variations in the pyrimidine ring and other substituents.
Uniqueness
1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical properties and potential applications not found in other similar compounds. Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C41H44N2O7SSi |
---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C41H44N2O7SSi/c1-40(2,3)52(4,5)50-36-35(49-39(51)47-32-24-16-9-17-25-32)33(48-37(36)43-27-26-34(44)42-38(43)45)28-46-41(29-18-10-6-11-19-29,30-20-12-7-13-21-30)31-22-14-8-15-23-31/h6-27,33,35-37H,28H2,1-5H3,(H,42,44,45)/t33-,35+,36+,37-/m1/s1 |
InChI Key |
SWCSKDJCJJBGIZ-VNFJPAQBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6 |
Origin of Product |
United States |
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